molecular formula C8H9NO B13990122 N,N-Di(prop-2-yn-1-yl)acetamide CAS No. 26457-83-0

N,N-Di(prop-2-yn-1-yl)acetamide

Katalognummer: B13990122
CAS-Nummer: 26457-83-0
Molekulargewicht: 135.16 g/mol
InChI-Schlüssel: GUXUBFDAQMBNHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Di(prop-2-yn-1-yl)acetamide is an organic compound characterized by the presence of two prop-2-yn-1-yl groups attached to the nitrogen atom of an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(prop-2-yn-1-yl)acetamide can be achieved through a multi-step process. One common method involves the reaction of propargylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Step 1: Propargylamine is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Di(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N-Di(prop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Di(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. Additionally, its ability to form covalent bonds with proteins and other biomolecules contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide

Uniqueness

N,N-Di(prop-2-yn-1-yl)acetamide is unique due to its dual prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

26457-83-0

Molekularformel

C8H9NO

Molekulargewicht

135.16 g/mol

IUPAC-Name

N,N-bis(prop-2-ynyl)acetamide

InChI

InChI=1S/C8H9NO/c1-4-6-9(7-5-2)8(3)10/h1-2H,6-7H2,3H3

InChI-Schlüssel

GUXUBFDAQMBNHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CC#C)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.